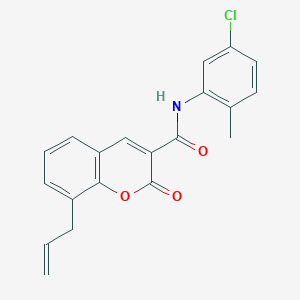

8-allyl-N-(5-chloro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-allyl-N-(5-chloro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide, also known as Compound A, is a synthetic compound that has drawn significant attention in scientific research due to its potential therapeutic uses.

Aplicaciones Científicas De Investigación

Structural Analysis and Synthesis Techniques

Research on compounds structurally related to 8-allyl-N-(5-chloro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide highlights the significance of chromene derivatives in scientific study. For instance, studies on the crystal structures of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides demonstrate that these molecules are essentially planar, showcasing cis geometries and anti conformations, which could imply potential applications in the design of molecular materials with specific optical properties (Gomes et al., 2015). Additionally, rapid synthesis methods for 4-oxo-4H-chromene-3-carboxylic acid, an important intermediate for many biologically active compounds, have been established, offering insights into more efficient production of chromene derivatives (Zhu et al., 2014).

Reactions and Derivatives Formation

The reactivity of chromone-3-carboxamides with cyanothioacetamide has been explored, leading to the formation of various derivatives with significant yields. This research points towards the versatility of chromene derivatives in chemical reactions and their potential use in creating novel compounds with possible pharmaceutical applications (Kornev et al., 2019). Another study delves into the electrochemical additions of allyl and benzyl groups to acetone, showcasing a method that could be applied to the functionalization of chromene derivatives, enhancing their utility in organic synthesis (Satoh et al., 1983).

Biological Activity and Material Properties

Research into the microwave-assisted synthesis of novel 2H-chromene derivatives bearing phenylthiazolidinones indicates these compounds exhibit remarkable antimicrobial activity, suggesting the potential biomedical applications of chromene derivatives in developing new antimicrobial agents (El Azab et al., 2014). Furthermore, the synthesis and properties of aromatic polyamides with coumarin chromophores reveal that such materials could have applications in the field of photosensitive polymers, which might be used in various industrial and technological applications due to their thermal properties and solubility in certain solvents (Nechifor, 2009).

Propiedades

IUPAC Name |

N-(5-chloro-2-methylphenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClNO3/c1-3-5-13-6-4-7-14-10-16(20(24)25-18(13)14)19(23)22-17-11-15(21)9-8-12(17)2/h3-4,6-11H,1,5H2,2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAQXUSKKWWWNGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-dichloro-N-{3-[(cyclohexanesulfinyl)methyl]phenyl}pyridine-2-carboxamide](/img/structure/B2571606.png)

![N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-2-p-tolyloxy-acetamide](/img/structure/B2571607.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2571616.png)

![(2,2'-Bipyridyl)bis[2-(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate](/img/structure/B2571618.png)

![3,7,9-trimethyl-1-(2-(4-phenylpiperazin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2571623.png)

![4-chloro-N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-N-methylbenzamide](/img/structure/B2571625.png)